GS-9148

nephrotoxicity renal transport hOAT1

GS-9148 is a differentiated NRTI for drug discovery. Active against K65R/L74V/M184V mutants that reduce tenofovir susceptibility. 60-100x lower hOAT1 renal uptake. Ideal reference for resistance profiling, renal transporter assays, mitochondrial toxicity screening, and intracellular PK studies.

Molecular Formula C10H11FN5O5P
Molecular Weight 331.20 g/mol
CAS No. 875608-25-6
Cat. No. B1672340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-9148
CAS875608-25-6
Synonyms(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid
GS-9148
Molecular FormulaC10H11FN5O5P
Molecular Weight331.20 g/mol
Structural Identifiers
SMILESC1=C(C(OC1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F
InChIInChI=1S/C10H11FN5O5P/c11-5-1-6(20-4-22(17,18)19)21-10(5)16-3-15-7-8(12)13-2-14-9(7)16/h1-3,6,10H,4H2,(H2,12,13,14)(H2,17,18,19)/t6-,10+/m0/s1
InChIKeyMPSGQQOHTJUJKB-QUBYGPBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GS-9148 (CAS 875608-25-6): A Ribose-Modified Nucleotide HIV Reverse Transcriptase Inhibitor with Differentiated Resistance and Renal Safety Profile


GS-9148 [(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid] is a novel ribose-modified nucleotide analog and HIV-1 reverse transcriptase (RT) inhibitor (NRTI) developed by Gilead Sciences [1]. It is the active parent compound of the clinical-stage orally bioavailable phosphonoamidate prodrug GS-9131 (rovafovir etalafenamide) [2]. GS-9148 belongs to the nucleoside phosphonate class, sharing structural lineage with tenofovir but distinguished by a cyclic furanose 2'-fluoro modification that alters its resistance profile, intracellular activation pathway, and renal transport characteristics relative to acyclic nucleotide analogs [1].

Why GS-9148 Cannot Be Replaced by Tenofovir or Other NRTIs: Evidence of Non-Interchangeability


GS-9148 exhibits a differentiated profile that precludes generic substitution with acyclic nucleotide analogs (tenofovir, adefovir, cidofovir) or conventional NRTIs. Unlike tenofovir, GS-9148 maintains full antiviral activity against HIV-1 strains harboring the K65R, L74V, and M184V resistance mutations—mutations that confer 2- to 4-fold reduced susceptibility to tenofovir and abrogate activity of multiple NRTIs [1]. Furthermore, GS-9148 demonstrates 60- to 100-fold lower efficiency of renal organic anion transporter 1 (hOAT1)-mediated uptake compared to acyclic nucleotides, translating to 20- to 300-fold reduced cytotoxicity in hOAT1-overexpressing renal cells [2]. Its structural precursor without the 2'-fluoro modification (d4AP) exhibits mitochondrial toxicity, whereas the rationally designed 2'-fluoro group in GS-9148 eliminates measurable mtDNA depletion in HepG2 cells [3]. These orthogonal differentiators—resistance profile, renal transport efficiency, and mitochondrial safety—establish GS-9148 as a non-fungible entity within the N(t)RTI class.

GS-9148 Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


GS-9148 vs. Tenofovir: Renal hOAT1 Transport Efficiency and Cytotoxicity Comparison

In direct comparative renal transport studies, GS-9148 exhibited 60- to 100-fold lower efficiency of transport (Vmax/Km) via human organic anion transporter 1 (hOAT1) compared to the acyclic nucleotides tenofovir, adefovir, and cidofovir [1]. Consequently, in cells overexpressing hOAT1, GS-9148 was 20- to 300-fold less cytotoxic than these acyclic nucleotide comparators [1]. This reduced hOAT1-mediated uptake translates to limited renal accumulation in vivo following oral prodrug administration, with lower net active tubular secretion in dogs compared to acyclic nucleotide analogs [1].

nephrotoxicity renal transport hOAT1 drug safety HIV

GS-9148 Resistance Profile: Fold Change in Susceptibility Against K65R, M184V, and TAMs vs. Marketed NRTIs

Antiviral resistance analysis using PhenoSense assay and recombinant HIV-1 strains demonstrated that neither the K65R, L74V, nor M184V reverse transcriptase mutation, nor their combinations, had any effect on the antiretroviral activity of GS-9148 (EC50 fold change <1) [1]. In contrast, the K65R mutation confers approximately 2- to 4-fold reduced susceptibility to tenofovir and high-level resistance to multiple NRTIs [1]. Viruses carrying four or more thymidine analog mutations (TAMs) showed a substantially smaller change in GS-9148 activity (fold change 0.74 to 1.31) relative to that observed with most marketed NRTIs [2]. Prolonged in vitro selection with GS-9148 resulted in emergence of a K70E mutation with only 3-fold resistance, whereas parallel selection with tenofovir yielded the K65R mutation with higher-degree NRTI cross-resistance [3].

drug resistance HIV mutations K65R M184V TAMs cross-resistance

GS-9148-Diphosphate vs. Tenofovir-Diphosphate: RT Inhibition Potency and Host Polymerase Selectivity

GS-9148 diphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to dATP, exhibiting a Ki of 0.8 μM [1]. In direct comparative enzyme inhibition assays, GS-9148 diphosphate demonstrated an IC50 of 2.3 ± 1.0 μM against HIV-1 RT, while tenofovir diphosphate showed an IC50 of 0.45 ± 0.20 μM [2]. Notably, GS-9148 diphosphate exhibited substantially reduced inhibition of host DNA polymerases: IC50 of 43.5 ± 33.0 μM against DNA polymerase α (selectivity index = 18.7), >175 μM against DNA polymerase β (SI >76), and >300 μM against mitochondrial DNA polymerase γ (SI >130) [2]. Tenofovir diphosphate, in comparison, showed an IC50 of 50.5 ± 3.5 μM against DNA polymerase β (SI = 111) and >300 μM against polymerase γ (SI >667) [2].

reverse transcriptase inhibition Ki DNA polymerase gamma selectivity index mitochondrial toxicity

GS-9148 Prodrug GS-9131: Intracellular Active Metabolite Levels vs. Comparator NRTI Prodrugs

The ethylalaninyl phosphonoamidate prodrug GS-9131 was designed as a substrate for cathepsin A, an intracellular lysosomal carboxypeptidase highly expressed in peripheral blood mononuclear cells (PBMCs) [1]. Following oral administration of GS-9131 to beagle dogs at 3 mg/kg, maximum intracellular concentrations of GS-9148 diphosphate (the active metabolite) exceeded 9 μM in PBMCs, with an intracellular half-life >24 hours [2]. This achieved intracellular level is approximately 11-fold higher than the HIV-1 RT IC50 of GS-9148 diphosphate (0.8 μM Ki; 2.3 μM IC50) [2]. In vitro antiviral potency of the prodrug in PBMCs yielded an EC50 of 3.7 nM, representing a >2,000-fold enhancement over the parent GS-9148 (EC50 = 8.5 ± 7.7 μM in PBMCs) [3].

prodrug intracellular pharmacokinetics cathepsin A PBMC oral bioavailability

GS-9148 Mitochondrial Safety: mtDNA Content in HepG2 Cells vs. Structural Precursor d4AP and NRTIs

The 2'-fluorine substitution in GS-9148 was rationally designed to mitigate the mitochondrial toxicity observed with its structural precursor d4AP (2',3'-didehydro-2',3'-dideoxyadenosine) [1]. In HepG2 liver cells, GS-9148 showed no measurable effect on mitochondrial DNA (mtDNA) content at concentrations up to 50 μM, whereas the non-fluorinated precursor d4AP produced significant mtDNA depletion [2]. In contrast, marketed NRTIs including didanosine (ddI), stavudine (d4T), and zalcitabine (ddC) cause measurable mtDNA depletion in HepG2 cells [2]. Additionally, GS-9148 exhibited minimal effect on lactate production by HepG2 cells, further indicating low potential for mitochondrial impairment [2].

mitochondrial toxicity mtDNA depletion HepG2 2'-fluoro modification lactate production

GS-9148 and GS-9131 Procurement Applications: Evidence-Based Use Cases


Antiviral Drug Discovery: NRTI Backbone Candidate for Treatment-Experienced HIV Populations

GS-9148 (via its prodrug GS-9131) is indicated for HIV drug discovery programs targeting treatment-experienced patients with documented NRTI resistance. Based on direct resistance profiling evidence, GS-9148 maintains full activity (EC50 fold change <1) against HIV-1 strains carrying K65R, L74V, and M184V mutations, and shows only 0.74- to 1.31-fold change against viruses with ≥4 TAMs—mutations that confer 2- to 4-fold reduced susceptibility to tenofovir and high-level resistance to other NRTIs [1]. This differentiated resistance profile supports procurement of GS-9148 or GS-9131 as a reference standard in resistance profiling assays and as a candidate backbone agent in combination therapy development for NRTI-experienced patient cohorts.

Renal Safety Pharmacology: hOAT1 Transport Reference Compound

GS-9148 serves as a benchmark reference compound in renal transporter pharmacology studies due to its uniquely characterized, low-efficiency hOAT1 transport profile. Quantitative data demonstrate 60- to 100-fold lower hOAT1-mediated transport efficiency (Vmax/Km) and 20- to 300-fold reduced cytotoxicity in hOAT1-overexpressing cells compared to acyclic nucleotides (tenofovir, adefovir, cidofovir) [2]. This makes GS-9148 suitable for use as a negative control or low-accumulation comparator in hOAT1 and hOAT3 transport assays, as well as in in vitro models of drug-induced nephrotoxicity screening.

Mitochondrial Toxicity Screening: 2'-Fluoro Modified Nucleotide Comparator

GS-9148 is a valuable comparator compound for mitochondrial toxicity screening programs, particularly for evaluating the safety profile of novel nucleoside/nucleotide analogs. The 2'-fluoro modification in GS-9148 was rationally designed to eliminate mitochondrial toxicity, and experimental validation confirmed no measurable mtDNA depletion in HepG2 cells at concentrations up to 50 μM, in contrast to the non-fluorinated precursor d4AP and marketed NRTIs (ddI, d4T, ddC) which cause measurable mtDNA depletion [3]. Procurement of GS-9148 enables side-by-side comparison with candidate compounds to benchmark mitochondrial safety potential early in drug discovery.

Intracellular Prodrug Activation Studies: Cathepsin A Substrate Profiling

GS-9148, as the active parent of the cathepsin A-targeted amidate prodrug GS-9131, is suitable for use in intracellular prodrug activation and metabolism studies. GS-9131 achieves high and sustained intracellular levels of GS-9148 diphosphate (>9 μM in PBMCs with t1/2 >24 hours following 3 mg/kg oral dosing in dogs) [4]. GS-9148 itself can be used as an analytical reference standard for LC-MS/MS quantification of the active diphosphate metabolite in intracellular pharmacokinetic studies, and the GS-9131/GS-9148 system serves as a validated model for cathepsin A-mediated prodrug delivery strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-9148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.